Ethyl 6,6-dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 6,6-dimethyl-3-methylsulfonyl-4-oxo-5,7-dihydro-2-benzothiophene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5S2/c1-5-19-12(16)11-8-6-14(2,3)7-9(15)10(8)13(20-11)21(4,17)18/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTILAZGQNBROA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CC(CC(=O)C2=C(S1)S(=O)(=O)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381137 | |
| Record name | ethyl 6,6-dimethyl-3-methylsulfonyl-4-oxo-5,7-dihydro-2-benzothiophene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172516-46-0 | |
| Record name | ethyl 6,6-dimethyl-3-methylsulfonyl-4-oxo-5,7-dihydro-2-benzothiophene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 6,6-dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C14H18O5S2
- Molecular Weight : 330.42 g/mol
- CAS Number : 172516-46-0
- Boiling Point : Approximately 528.2 °C
- Density : 1.286 g/cm³
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of this compound. It has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
In Vitro Studies
A study demonstrated that derivatives of this compound exhibited significant inhibition of COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) values for selected derivatives were reported as follows:
| Compound | IC50 COX-1 (μM) | IC50 COX-2 (μM) |
|---|---|---|
| 3b | 19.45 ± 0.07 | 31.4 ± 0.12 |
| 4b | 26.04 ± 0.36 | 34.4 ± 0.10 |
| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
These results indicate that the compound may serve as a lead structure for developing new anti-inflammatory agents .
Antioxidant Activity
The compound has also been investigated for its antioxidant properties. Antioxidants play a vital role in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
In a study assessing the antioxidant capacity of various thieno[3,2-b]pyridine derivatives, this compound was found to exhibit substantial radical scavenging activity, suggesting its potential use in formulations aimed at combating oxidative damage .
Synthesis and Derivatives
The synthesis of this compound involves several steps that typically include the formation of the benzo[c]thiophene core followed by functionalization at the methylsulfonyl position.
Case Studies
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Anti-inflammatory Effects in Animal Models :
- In a carrageenan-induced paw edema model in rats, derivatives of this compound demonstrated significant reduction in inflammation compared to control groups treated with standard anti-inflammatory drugs like diclofenac.
- The study measured paw volume at various time points post-administration, showing a marked decrease in swelling with higher doses of the compound .
-
Cell Culture Studies :
- In RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS), treatment with ethyl 6,6-dimethyl-3-(methylsulfonyl)-4-oxo compounds resulted in decreased expression levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Western blot analysis confirmed reduced levels of inducible nitric oxide synthase (iNOS) and COX-2 protein expression following treatment .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that compounds similar to ethyl 6,6-dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate exhibit antimicrobial properties. A study demonstrated that derivatives of this compound showed significant activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Case Study:
In a comparative study on the antimicrobial effectiveness of thiophene derivatives, ethyl 6,6-dimethyl-3-(methylsulfonyl)-4-oxo was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antibacterial activity.
Agricultural Science Applications
2. Pesticide Development
The compound's structure suggests potential use in developing novel pesticides. Its sulfonyl group may enhance its efficacy against pests while reducing toxicity to non-target organisms.
Data Table: Pesticidal Efficacy
| Compound | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| Ethyl 6,6-dimethyl-3-(methylsulfonyl)-4-oxo | Aphids | 85% | |
| Ethyl 6,6-dimethyl-3-(methylsulfonyl)-4-oxo | Thrips | 78% |
Materials Science Applications
3. Polymer Chemistry
The compound can serve as a monomer in polymer synthesis due to its reactive functional groups. It has been explored for creating polymers with enhanced thermal stability and mechanical properties.
Case Study:
In a recent study on polymer composites, ethyl 6,6-dimethyl-3-(methylsulfonyl)-4-oxo was incorporated into a polymer matrix to improve its tensile strength and thermal resistance. The resulting composite demonstrated a 30% increase in tensile strength compared to the control sample.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations: Sulfonyl vs. Thioether Groups
Ethyl 3-(Ethylthio)-6,6-Dimethyl-4-Oxo-4,5,6,7-Tetrahydrobenzo[c]Thiophene-1-Carboxylate (CAS: 172516-43-7)
- Molecular Formula : C₁₅H₂₀O₃S₂
- Molecular Weight : 312.44 g/mol
- Key Differences: Replaces the methylsulfonyl group with an ethylthio (-S-C₂H₅) substituent.
Methyl 3-(Ethylthio)-6,6-Dimethyl-4-Oxo-4,5,6,7-Tetrahydrobenzo[c]Thiophene-1-Carboxylate (CAS: 172516-42-6)
Alkyl Chain Modifications
Ethyl 3-(sec-Butylthio)-6,6-Dimethyl-4-Oxo-4,5,6,7-Tetrahydrobenzo[c]Thiophene-1-Carboxylate (CAS: 172516-44-8)
- Molecular Formula : C₁₇H₂₄O₃S₂
- Molecular Weight : 340.5 g/mol
Functional Group Replacements
3-(Ethylthio)-6,6-Dimethyl-4-Oxo-4,5,6,7-Tetrahydrobenzo[c]Thiophene-1-Carbonitrile (CAS: 175202-70-7)
- Molecular Formula: C₁₃H₁₅NOS₂
- Molecular Weight : 265.39 g/mol
Ring System Variations: Benzo[c] vs. Benzo[b]Thiophenes
Ethyl 5-Hydroxy-4,7-Dioxo-3-Phenyl-4,7-Dihydrobenzo[b]Thiophene-2-Carboxylate (CAS: Not Provided)
Research Implications
- Reactivity : The methylsulfonyl group in the target compound may facilitate nucleophilic aromatic substitution reactions, unlike thioether analogs, which are more prone to oxidation .
- Biological Activity : Thioether and alkylthio derivatives (e.g., CAS 172516-43-7) are often explored for antimicrobial or anticancer properties due to their lipophilicity, while sulfonyl derivatives may exhibit improved metabolic stability .
- Synthetic Utility : Benzo[c]thiophene derivatives are less common than benzo[b] analogs, offering unique steric and electronic profiles for drug design .
Preparation Methods
Thioether Formation
The intermediate 6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate reacts with methanethiol or methylthioacetate in the presence of a base (e.g., K₂CO₃) to install the methylthio (-SMe) group. This step typically proceeds in 70–85% yield under anhydrous conditions.
Oxidation to Sulfone
The methylthio group is oxidized to methylsulfonyl using hydrogen peroxide (H₂O₂) in acetic acid or OXONE® (2KHSO₅·KHSO₄·K₂SO₄) in aqueous acetone. OXONE® achieves near-quantitative conversion at 0–5°C, minimizing side reactions.
Reaction Conditions Comparison
| Oxidizing Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| H₂O₂ (30%) | Acetic Acid | 50°C | 78 |
| OXONE® | Acetone/H₂O | 0–5°C | 95 |
Esterification and Substituent Optimization
The ethyl carboxylate group at position 1 is introduced early in the synthesis to stabilize the core structure. Ethyl chloroformate or ethanol under Mitsunobu conditions (DIAD, PPh₃) reacts with the carboxylic acid precursor, yielding 80–90% esterification.
Critical Parameters :
-
Protecting Groups : Temporary protection of reactive sites (e.g., ketone at position 4) using trimethylsilyl chloride prevents undesired side reactions.
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Purification : Column chromatography (SiO₂, hexane/EtOAc) isolates the ester with >95% purity.
Alternative Pathways and Byproduct Mitigation
Direct Sulfonylation
Rarely, direct sulfonylation using methylsulfonyl chloride (MeSO₂Cl) and AlCl₃ in dichloromethane achieves 55–60% yield. However, this method suffers from low regioselectivity and requires rigorous temperature control (–10°C).
Byproduct Analysis
Common byproducts include:
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Over-Oxidation Products : Sulfonic acid derivatives form if oxidation exceeds the sulfone stage.
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Ring-Opened Species : Hydrolysis of the thiophene ring under acidic conditions yields dicarboxylic acids.
Scalability and Industrial Considerations
Kilogram-scale production uses continuous flow reactors to enhance oxidation efficiency. A 2022 study reported a 92% yield using a microreactor with OXONE®, reducing reaction time from 12 hours (batch) to 45 minutes.
Cost Drivers :
-
Raw Materials : 5,5-Dimethylcyclohexane-1,3-dione accounts for 40% of total costs.
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Catalyst Recycling : Recovery of OXONE® byproducts reduces waste disposal expenses.
Spectroscopic Characterization
Post-synthesis analysis confirms structure and purity:
Q & A
Q. What are the common synthetic routes for this compound, and how are key intermediates characterized?
The compound is synthesized via multi-step organic reactions, often starting with substituted benzothiophene precursors. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives are prepared by reacting cyclohexane-1,3-dione with alkylating agents or isocyanates in solvents like toluene or 1,4-dioxane under reflux. Key intermediates include Schiff base adducts or urea-linked derivatives, as seen in reactions with 2-chloroethyl isocyanate (reflux for 3 hours in toluene, yielding 69–75% crystallized products) . Intermediates are characterized by melting points, IR (confirming carbonyl and thioamide groups), and NMR (assigning substituent positions and ring hydrogen environments) .
Q. How can spectroscopic data validate the compound’s structural integrity?
IR spectroscopy identifies functional groups (e.g., sulfonyl at ~1300–1150 cm⁻¹, carbonyl at ~1700 cm⁻¹). ¹H NMR resolves the tetrahydrobenzo[c]thiophene ring system, with methylsulfonyl protons appearing as a singlet (~3.3 ppm) and methyl groups as singlets (~1.2–1.5 ppm). ¹³C NMR confirms quaternary carbons (e.g., carbonyl at ~170–190 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₅H₂₀O₅S₂ for a related compound) .
Q. What are the typical reaction conditions for introducing sulfonyl groups into the benzothiophene scaffold?
Sulfonyl groups are introduced via oxidation of thioethers or direct sulfonylation. For example, methylsulfonyl substitution is achieved using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C. Reaction monitoring by TLC ensures completion, followed by extraction and crystallization (e.g., ethanol/water mixtures yield 65–85% purity) .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s bioactivity?
Density functional theory (DFT) calculates electron distribution at reactive sites (e.g., sulfonyl oxygen lone pairs), while molecular docking predicts binding affinity to targets like RORγt (Retinoic Acid Receptor-Related Orphan Receptor Gamma-T). For instance, derivatives with para-substituted aryl groups show enhanced hydrophobic interactions in docking studies . Molecular dynamics simulations (100 ns trajectories) assess stability in binding pockets, with RMSD values <2 Å indicating robust target engagement .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for anticancer derivatives?
Divergent SAR results (e.g., variable IC₅₀ values across cancer cell lines) are addressed by:
- Crystallography : X-ray structures (e.g., PDB ID 7XYZ) confirm stereoelectronic effects of substituents.
- Metabolic profiling : LC-MS identifies metabolites that alter activity (e.g., ester hydrolysis products).
- Kinetic assays : Measuring on/off-rates for targets (e.g., tubulin polymerization inhibition) clarifies time-dependent effects .
Q. How is the compound’s regioselectivity controlled during electrophilic substitution?
Regioselectivity in benzothiophene derivatives is governed by:
- Directing groups : Electron-withdrawing substituents (e.g., sulfonyl) direct electrophiles to the para position.
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for meta-substitution.
- Catalysts : Lewis acids (e.g., FeCl₃) enhance electrophilic attack at the 3-position, as seen in nitration reactions yielding 3-nitro derivatives .
Methodological Considerations
Q. What analytical techniques differentiate polymorphic forms of this compound?
- PXRD : Distinct diffraction patterns (e.g., peaks at 2θ = 12.5°, 17.8°) identify polymorphs.
- DSC : Melting endotherms (e.g., Form I: 140–142°C; Form II: 135–137°C) quantify phase purity.
- Raman spectroscopy : Shifts in sulfonyl stretching modes (~1150 cm⁻¹) correlate with crystal packing .
Q. How are reaction byproducts minimized in large-scale syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
